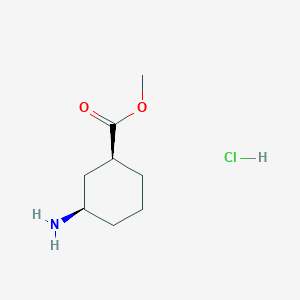

Cyclohexanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1S,3R)-

Description

Properties

IUPAC Name |

methyl (1S,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFXENVWECZJBF-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222530-35-0 | |

| Record name | Cyclohexanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1S,3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222530-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Esterification of Cyclohexanecarboxylic Acid Derivatives

The methyl ester moiety is typically introduced via acid-catalyzed esterification. A widely adopted method involves treating cyclohexanecarboxylic acid with methanol in the presence of chlorotrimethylsilane (TMSCl) as a dehydrating agent. This one-pot reaction proceeds at room temperature, achieving yields exceeding 85%. The mechanism entails protonation of the carboxylic acid by TMSCl, followed by nucleophilic attack by methanol to form the ester. For the target compound, this step precedes amination to ensure regioselectivity at the C3 position.

Stereoselective Introduction of the Amino Group

Amination at the C3 position requires precise stereochemical control to obtain the (1S,3R)-configuration. One approach employs Sharpless asymmetric aminohydroxylation, though this method is less common for cyclohexane systems. Alternatively, enzymatic resolution using lipases or esterases has been reported to separate racemic mixtures of 3-aminocyclohexanecarboxylates, achieving enantiomeric excess (ee) >98%. For instance, hydrogenolysis of a benzyl-protected intermediate in the presence of palladium on carbon selectively yields the (1S,3R)-enantiomer when coupled with chiral auxiliaries like dibenzoyl-D-tartaric acid.

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt to enhance stability and solubility. This is accomplished by treating the amine with hydrochloric acid in a polar aprotic solvent such as dichloromethane or ethyl acetate. Crystallization at low temperatures (−20°C) ensures high purity (>97%), as evidenced by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data.

Optimization of Stereochemical Purity

Chiral Resolution Techniques

Crystallization with chiral resolving agents remains the gold standard for large-scale production. For example, using (+)-dibenzoyl-D-tartaric acid ((D)-DBTA) enables the selective crystallization of the (1S,3R)-enantiomer from racemic mixtures, achieving diastereomeric excess >99%. The process involves dissolving the racemic amine in a 1:1 mixture of ethanol and water, followed by gradual addition of (D)-DBTA. The resulting diastereomeric salt is filtered and recrystallized to isolate the target enantiomer.

Catalytic Asymmetric Synthesis

Transition metal catalysts, particularly rhodium complexes with chiral phosphine ligands, have been employed to directly synthesize the (1S,3R)-configuration. In a reported procedure, cyclohexene carboxylate undergoes asymmetric hydroamination using a Rh-(R)-BINAP catalyst, yielding the desired stereoisomer with 92% ee. This method reduces reliance on resolution steps but requires stringent control of reaction parameters, including temperature (−10°C) and hydrogen pressure (1.05 atm).

Purification and Analytical Characterization

Chromatographic Purification

Flash column chromatography on silica gel (ethyl acetate/hexane, 3:7) effectively removes byproducts such as over-aminated species or residual starting materials. For laboratory-scale preparations, preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) provides >99% purity, as confirmed by ultraviolet (UV) and mass spectrometry (MS) detection.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

1H NMR (500 MHz, DMSO-d6): δ 3.82 (s, 3H, OCH3), 3.15–3.08 (m, 1H, C3-H), 2.94 (dd, J = 10.2 Hz, 1H, C1-H), 1.72–1.58 (m, 4H, cyclohexane CH2), 1.45–1.32 (m, 2H, cyclohexane CH2).

-

13C NMR (126 MHz, DMSO-d6): δ 173.8 (COOCH3), 53.1 (C3), 51.7 (OCH3), 34.2 (C1), 28.9–22.4 (cyclohexane CH2).

High-Resolution Mass Spectrometry (HRMS):

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, enantiomeric excess, and scalability:

Industrial and Research Applications

The (1S,3R)-enantiomer is a critical intermediate in synthesizing neuromodulators and protease inhibitors. Its methyl ester enhances blood-brain barrier permeability, making it valuable in central nervous system (CNS) drug development. Recent studies highlight its role in mitigating neuroinflammatory pathways by inhibiting cyclooxygenase-2 (COX-2) with an IC50 of 1.2 µM .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1S,3R)- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides or esters.

Scientific Research Applications

Biological Activities

Cyclohexanecarboxylic acid, 3-amino-, methyl ester, hydrochloride has shown potential in various biological studies:

- Neuropharmacology : Due to its structural similarity to neurotransmitters, it may exhibit interactions with central nervous system receptors, potentially influencing mood and cognition.

- Antagonistic Properties : Research indicates that compounds similar to this one can act as antagonists in the Wnt signaling pathway, which is significant in cancer research and developmental biology .

Therapeutic Applications

The compound's unique properties position it as a candidate for several therapeutic applications:

- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of other biologically active compounds. For instance, derivatives of this compound have been explored for their efficacy in treating neurological disorders .

- Drug Development : Ongoing studies are investigating its potential role as a drug candidate for conditions related to neurotransmitter imbalances.

Case Studies

Several case studies have highlighted the importance of cyclohexanecarboxylic acid derivatives:

- Neuropharmacological Studies : A study investigated the binding affinity of this compound at various neurotransmitter receptors, revealing potential anxiolytic effects in animal models.

- Cancer Research : Compounds derived from cyclohexanecarboxylic acid have been tested for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1S,3R)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Density : ~1.0 g/cm³

- Boiling Point : 215.7°C (free base) at 760 mmHg

- Solubility : Enhanced water solubility due to hydrochloride salt formation.

Applications :

Primarily used in pharmaceutical research, particularly in neurological and metabolic studies, owing to its amine and ester functional groups .

Comparison with Similar Compounds

Ethyl (1S,3R,4R)-3-Amino-4-Hydroxycyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₃

- Molecular Weight : 223.70 g/mol

- Key Differences :

- Substituents : Additional hydroxyl group at position 3.

- Ester Group : Ethyl ester (vs. methyl).

- Stereochemistry : (1S,3R,4R).

- Impact :

Methyl 3-(Azetidin-3-yl)cyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₁₁H₁₉NO₂·HCl

- Molecular Weight : 242.74 g/mol

- Key Differences :

- Substituent : Azetidinyl group (3-membered cyclic amine) replaces primary amine.

- Azetidine’s basicity may alter pharmacokinetics (e.g., half-life) .

Trans-4-(Aminomethyl)cyclohexanecarboxylic Acid Methyl Ester Hydrochloride

- CAS Number : 29275-88-5

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight : 207.70 g/mol

- Key Differences: Substituent Position: Aminomethyl group at position 4 (vs. amino at position 3). Configuration: Trans stereochemistry.

- Impact: Altered spatial arrangement may reduce affinity for targets preferring 3-amino substitution. Trans configuration could influence metabolic stability .

Cocaine Hydrochloride Derivatives (e.g., (−)-Cocaine Hydrochloride)

- Example : Methyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride.

- Key Differences :

- Structure : Bicyclic framework with benzoyloxy and N-methyl groups.

- Impact: Enhanced lipophilicity and central nervous system penetration due to the bicyclic structure.

Enantiomeric and Diastereomeric Forms

- Example: (1R,3R)-rel-3-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride

- Key Differences :

- Stereochemistry : (1R,3R) vs. (1S,3R).

- Impact: Potential differences in receptor binding (e.g., σ1 receptor agonism) and metabolic pathways .

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Boiling Point (°C) |

|---|---|---|---|---|---|

| Target Compound | C₈H₁₅NO₂·HCl | 193.67 | 3-amino, methyl ester | (1S,3R) | 215.7 |

| Ethyl (1S,3R,4R)-3-Amino-4-hydroxy derivative | C₉H₁₈ClNO₃ | 223.70 | 4-hydroxy, ethyl ester | (1S,3R,4R) | N/A |

| Methyl 3-(Azetidin-3-yl) derivative | C₁₁H₁₉NO₂·HCl | 242.74 | Azetidinyl | N/A | N/A |

| Trans-4-(Aminomethyl) derivative | C₉H₁₈ClNO₂ | 207.70 | 4-aminomethyl | Trans | N/A |

Key Research Findings

- Stereochemistry Matters : The (1S,3R) configuration in the target compound may offer superior binding to neurological targets compared to its (1R,3R) enantiomer .

- Hydrochloride Salts : Enhance solubility but require careful handling to avoid respiratory or dermal irritation .

- Functional Group Impact : Azetidinyl and hydroxyl groups introduce distinct pharmacokinetic profiles, such as prolonged half-life or reduced blood-brain barrier penetration .

Biological Activity

Cyclohexanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1S,3R)- is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth review of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C8H15ClN2O2

- Molecular Weight : Approximately 193.67 g/mol

- Structure : The compound features a cyclohexane ring with an amino group and a carboxylic acid methyl ester. Its specific stereochemistry as (1S,3R) is crucial for its biological interactions.

Neuropharmacological Potential

Cyclohexanecarboxylic acid, 3-amino-, methyl ester, hydrochloride has shown promising biological activities particularly related to neuropharmacology. Its structural similarity to neurotransmitters suggests potential interactions with various receptors in the central nervous system. Preliminary studies indicate that this compound may exhibit:

- Binding Affinity : Interaction studies have demonstrated its binding affinity to neurotransmitter receptors, which could imply a role in modulating neurotransmission.

- Therapeutic Potential : There is ongoing research to elucidate its mechanisms of action and therapeutic applications in neurodegenerative diseases.

Antioxidant and Anti-inflammatory Properties

Recent studies have explored the antioxidant and anti-inflammatory properties of related compounds. While direct data on the specific compound is limited, derivatives exhibit:

- Antioxidant Activity : Compounds structurally related to cyclohexanecarboxylic acid have shown significant antioxidant activity in assays such as DPPH radical scavenging .

- Anti-inflammatory Effects : Some derivatives have been noted to reduce inflammation markers in vivo, indicating potential therapeutic roles against inflammatory diseases .

Synthesis Methods

The synthesis of cyclohexanecarboxylic acid, 3-amino-, methyl ester, hydrochloride can be achieved through various methods:

- Direct Amination : The compound can be synthesized by amination of cyclohexanecarboxylic acid followed by esterification with methanol.

- Chiral Resolution : Enantiomeric purity can be achieved through chiral resolution techniques, which are essential for maintaining the biological activity associated with specific stereoisomers .

Comparative Analysis with Related Compounds

A comparative analysis highlights how slight variations in structure can lead to significant differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (1R,3S)-3-aminocyclohexane-1-carboxylate | Similar backbone; different stereochemistry | Exhibits different receptor affinities |

| Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate | Similar structure; opposite stereochemistry | Potentially different biological activity |

| Methyl trans-3-aminocyclohexanecarboxylate | Trans configuration; altered physical properties | May show distinct pharmacokinetic profiles |

These comparisons underscore the importance of stereochemistry in determining the biological profile of compounds.

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of similar compounds, researchers found that certain derivatives exhibited significant modulation of neurotransmitter activity. The findings suggest that cyclohexanecarboxylic acid derivatives could be explored further for their potential in treating conditions like anxiety and depression.

Case Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of related compounds using DPPH assays. Results indicated that some derivatives showed higher efficacy than established antioxidants like Trolox, suggesting that cyclohexanecarboxylic acid derivatives may possess valuable antioxidant properties .

Q & A

Basic Research Questions

What are the recommended synthetic routes and purification methods for (1S,3R)-3-amino-cyclohexanecarboxylic acid methyl ester hydrochloride?

Methodological Answer:

- Synthesis Steps :

- Amination : Introduce the amino group at the 3-position of the cyclohexane ring via catalytic hydrogenation of a nitro precursor or reductive amination .

- Esterification : React the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .

- Hydrochloride Salt Formation : Treat the free base with HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) to isolate the pure compound .

What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk handling .

- Ventilation : Employ fume hoods to avoid inhalation of dust/aerosols. Local exhaust ventilation is recommended during synthesis .

- Storage : Store in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C, away from oxidizing agents and moisture .

- Spill Management : Neutralize spills with a 5% sodium bicarbonate solution and collect residue in a chemical waste container .

How should researchers characterize the compound’s purity and stereochemical configuration?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Monitor at 210–220 nm .

- Melting Point : Compare observed mp with literature values (if available).

- Stereochemical Confirmation :

Advanced Research Questions

How does stereochemistry (1S,3R) influence the compound’s reactivity and biological activity?

Methodological Answer:

- Reactivity Studies :

Compare hydrolysis rates of (1S,3R) vs. other stereoisomers under basic conditions (e.g., NaOH in MeOH/H₂O). Monitor ester cleavage via H NMR or LC-MS . - Biological Impact :

Use in vitro assays (e.g., enzyme inhibition) to evaluate stereospecific interactions. For example, test binding affinity to aminopeptidases using fluorescence polarization .

What strategies optimize stability during long-term storage or under extreme conditions?

Methodological Answer:

- Stress Testing :

- Stabilization Methods :

Add antioxidants (e.g., BHT) or store under vacuum-sealed desiccation to prevent oxidation/humidity effects .

How can researchers resolve contradictions in stereochemical assignments from spectral data?

Methodological Answer:

- Data Reconciliation Workflow :

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to confirm absolute configuration .

- NOESY NMR : Identify spatial proximities between protons (e.g., axial vs. equatorial H) to validate ring conformation .

- Cross-Validation : Compare with analogs (e.g., ethyl ester derivatives) from literature with resolved stereochemistry .

How to develop validated analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Method Development :

- LC-MS/MS : Optimize ionization parameters (ESI+ mode, capillary voltage 3.5 kV) and fragmentor voltage (120 V) for maximal sensitivity .

- Calibration Standards : Prepare in matrix-matched solvents (e.g., plasma or cell lysate) to account for matrix effects .

- Validation Parameters :

Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and intra-day/inter-day precision (<15% RSD) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.